Golotimod

Catalog No.
S548752
CAS No.
229305-39-9
M.F
C16H19N3O5
M. Wt
333.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Golotimod

CAS Number

229305-39-9

Product Name

Golotimod

IUPAC Name

(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

InChI

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1

InChI Key

CATMPQFFVNKDEY-YPMHNXCESA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

gamma-D-glutamyl-L-tryptophan, golotimod, SCV-07

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N

Description

The exact mass of the compound Golotimod is 333.13247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Rheumatoid Arthritis (RA)

    Several studies have investigated the efficacy of Golimumab in treating moderate to severe RA in adults. These studies have shown promise, with Golimumab demonstrating effectiveness in reducing symptoms, joint inflammation, and slowing disease progression. Source 1: Source 2:

  • Psoriatic Arthritis (PsA)

    Research has explored the use of Golimumab for PsA, a condition characterized by inflammation of both joints and skin. Studies have indicated positive results, with Golimumab showing improvement in joint function and reducing skin lesions associated with PsA. Source 3: Source 4:

  • Ulcerative Colitis (UC)

    Golimumab's effectiveness in treating UC, a chronic inflammatory bowel disease (IBD), has also been a subject of investigation. Research suggests that Golimumab can be beneficial in inducing and maintaining remission in patients with moderate to severe UC. Source 5: Source 6

Golotimod, also known as SCV-07, is a synthetic dipeptide composed of the amino acids D-glutamine and L-tryptophan linked via a gamma-glutamyl bond. Its chemical formula is C₁₆H₁₉N₃O₅, and it has a molecular weight of approximately 333.34 g/mol . This compound has garnered attention for its potential therapeutic applications, particularly in modulating immune responses through its interaction with the Toll-like receptor pathway.

  • The exact mechanism by which Golotimod exerts its effects is still under investigation [, , ].
  • Research suggests it may play a role in stimulating the immune system by:
    • Inhibiting STAT-3, a molecule involved in tumor growth and immunosuppression [, ].
    • Increasing the production of immune cells like T-lymphocytes and macrophages [, ].
    • Modulating the production of cytokines, chemical messengers involved in immune response [, ].
  • Information on the safety profile and potential hazards of Golotimod is limited as it is still under development [, , ].
  • Further research is needed to determine its safety for human use.
Primarily associated with its peptide structure. The gamma-glutamyl linkage can be hydrolyzed under acidic or basic conditions, leading to the release of its constituent amino acids. Additionally, Golotimod can participate in transpeptidation reactions catalyzed by enzymes such as gamma-glutamyl transpeptidase, which transfers the gamma-glutamyl moiety to other substrates .

Golotimod exhibits significant biological activity by modulating immune responses. It acts on multiple Toll-like receptors (TLRs), enhancing T-lymphocyte differentiation and promoting the production of cytokines such as interleukin-2 and interferon-gamma. These actions contribute to both innate and adaptive immune responses, making Golotimod a candidate for therapeutic applications in immunological disorders .

The synthesis of Golotimod typically involves solid-phase peptide synthesis techniques that allow for the precise assembly of amino acids in a controlled manner. Various methods have been reported, including:

  • Solid-Phase Peptide Synthesis: Utilizing resin-bound amino acids to sequentially add D-glutamine and L-tryptophan.
  • Chemical Modification: Post-synthesis modifications can introduce functional groups or alter the peptide's conformation to enhance stability and bioactivity .

Golotimod has potential applications in several areas:

  • Immunotherapy: Due to its ability to modulate immune responses, it may be useful in treating autoimmune diseases or enhancing vaccine efficacy.
  • Infectious Diseases: Its immunomodulatory properties could aid in managing infections by boosting host defenses.
  • Cancer Therapy: Golotimod's effects on T-cell activation may support its role in cancer immunotherapy .

Research on Golotimod has indicated its interactions with various biological targets, particularly within the immune system:

  • Toll-like Receptors: Golotimod activates TLR2, TLR4, TLR7, and TLR9, leading to enhanced immune signaling pathways.
  • Cytokine Production: It promotes the secretion of key cytokines involved in immune regulation, including interleukin-2 and interferon-gamma .

Golotimod shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Feature
SCV-07 (Golotimod)Synthetic DipeptideModulates immune response via TLRsGamma-glutamyl linkage
HirsutineAlkaloidInhibits phosphodiesteraseDerived from natural sources
Thymosin Beta 4PeptidePromotes cell migration and wound healingInvolved in tissue repair
BacitracinPeptide AntibioticInhibits bacterial cell wall synthesisPrimarily antibacterial activity

Golotimod's unique gamma-glutamyl bond distinguishes it from other compounds, contributing to its specific interactions with Toll-like receptors and its potential therapeutic applications in immunomodulation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

333.13247072 g/mol

Monoisotopic Mass

333.13247072 g/mol

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

637C487Y09

Drug Indication

Investigated for use/treatment in hepatitis (viral, C), infectious and parasitic disease (unspecified), and tuberculosis.

Pharmacology

SCV-07 (g -D-glutamyl-L-tryptophan) is a novel synthetic dipeptide that acts broadly on the Toll-like receptor pathway. It has been shown to stimulate T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhance IL-2 and INF-g production.
Golotimod is an orally bioavailable synthetic peptide containing the amino acids D-glutamine and L-tryptophan connected by a gamma-glutamyl linkage with potential immunostimulating, antimicrobial and antineoplastic activities. Although the exact mechanism of action is unknown, golotimod appears to inhibit the expression of STAT-3, reversing immunosuppression and stimulating an anti-tumor immune response. This agent may stimulate the production of T-lymphocytes, in particular the helper T (Th1) cells, activate macrophages, and increase levels of interleukin 2 and interferon gamma. STAT-3, a transcription factor upregulated in many cancer cell types, is involved in tumor cell growth and survival and immunosuppression.

Mechanism of Action

SCV-07 (g -D-glutamyl-L-tryptophan) has broad effects on the Toll-like receptor (TLR) pathway.

Other CAS

229305-39-9

Wikipedia

Golotimod

Dates

Modify: 2023-08-15
1: Alterovitz G, Tuthill C, Rios I, Modelska K, Sonis S. Personalized medicine for mucositis: Bayesian networks identify unique gene clusters which predict the response to gamma-D-glutamyl-L-tryptophan (SCV-07) for the attenuation of chemoradiation-induced oral mucositis. Oral Oncol. 2011 Oct;47(10):951-5. doi: 10.1016/j.oraloncology.2011.07.006. Epub 2011 Aug 6. PubMed PMID: 21824803.
2: Watkins B, Pouliot K, Fey E, Tuthill C, Sonis S. Attenuation of radiation- and chemoradiation-induced mucositis using gamma-D-glutamyl-L-tryptophan (SCV-07). Oral Dis. 2010 Oct;16(7):655-60. doi: 10.1111/j.1601-0825.2010.01671.x. PubMed PMID: 20412446.
3: Rose WA 2nd, Tuthill C, Pyles RB. An immunomodulating dipeptide, SCV-07, is a potential therapeutic for recurrent genital herpes simplex virus type 2 (HSV-2). Int J Antimicrob Agents. 2008 Sep;32(3):262-6. doi: 10.1016/j.ijantimicag.2008.04.010. Epub 2008 Jul 10. PubMed PMID: 18619817.
4: Aspinall RJ, Pockros PJ. SCV-07 (SciClone Pharmaceuticals/Verta). Curr Opin Investig Drugs. 2006 Feb;7(2):180-5. Review. PubMed PMID: 16499289.
5: Suzuki H, Kato K, Kumagai H. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase. J Biotechnol. 2004 Aug 5;111(3):291-5. PubMed PMID: 15246665.
6: Simbirtsev A, Kolobov A, Zabolotnych N, Pigareva N, Konusova V, Kotov A, Variouchina E, Bokovanov V, Vinogradova T, Vasilieva S, Tuthill C. Biological Activity of Peptide SCV-07 Against Murine Tuberculosis. Russ J Immunol. 2003 Apr;8(1):11-22. PubMed PMID: 12717550.

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